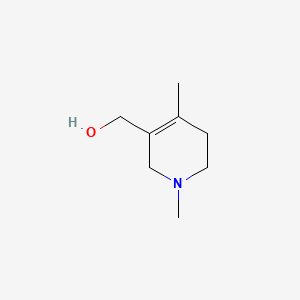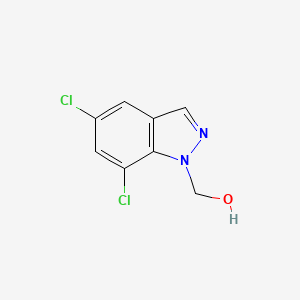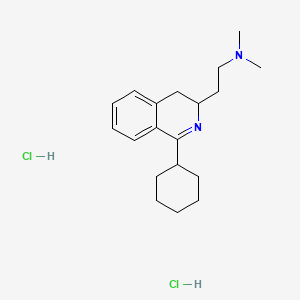![molecular formula C24H30ClN3O7 B12702818 4-amino-5-chloro-2-ethoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide;oxalic acid CAS No. 112886-39-2](/img/structure/B12702818.png)
4-amino-5-chloro-2-ethoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide;oxalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-5-chloro-2-ethoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide;oxalic acid is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an amino group, a chloro group, and an ethoxy group attached to a benzene ring, along with a morpholine moiety. The oxalic acid component is often used to form a salt with the benzamide, enhancing its solubility and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-chloro-2-ethoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the condensation of 4-amino-5-chloro-2-ethoxybenzoic acid with an appropriate amine, such as 1-[4-(1-phenylethyl)morpholin-2-yl]methanamine, under dehydrating conditions.
Introduction of the Morpholine Moiety: The morpholine ring is introduced through a nucleophilic substitution reaction, where the amine group of the morpholine attacks the carbonyl carbon of the benzamide.
Formation of the Oxalic Acid Salt: The final step involves the reaction of the synthesized benzamide with oxalic acid to form the oxalate salt, which enhances the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include:
Batch Processing: Involves the stepwise addition of reagents and careful control of reaction conditions to maximize yield.
Continuous Flow Processing: Utilizes continuous reactors to streamline the synthesis process, allowing for better control over reaction parameters and scalability.
化学反应分析
Types of Reactions
4-amino-5-chloro-2-ethoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the benzamide.
Reduction: Hydrocarbon derivatives with the chloro group replaced by hydrogen.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
4-amino-5-chloro-2-ethoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-amino-5-chloro-2-ethoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorophenyl)methyl]morpholin-2-yl]methyl]benzamide
- 4-amino-5-chloro-2-ethoxybenzoic acid
Uniqueness
4-amino-5-chloro-2-ethoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide is unique due to its specific combination of functional groups and the presence of the morpholine moiety. This unique structure allows it to interact with a distinct set of molecular targets, making it valuable for specific scientific and industrial applications.
属性
CAS 编号 |
112886-39-2 |
|---|---|
分子式 |
C24H30ClN3O7 |
分子量 |
508.0 g/mol |
IUPAC 名称 |
4-amino-5-chloro-2-ethoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide;oxalic acid |
InChI |
InChI=1S/C22H28ClN3O3.C2H2O4/c1-3-28-21-12-20(24)19(23)11-18(21)22(27)25-13-17-14-26(9-10-29-17)15(2)16-7-5-4-6-8-16;3-1(4)2(5)6/h4-8,11-12,15,17H,3,9-10,13-14,24H2,1-2H3,(H,25,27);(H,3,4)(H,5,6) |
InChI 键 |
UEDQUEXBXMYDHU-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)C(C)C3=CC=CC=C3)Cl)N.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


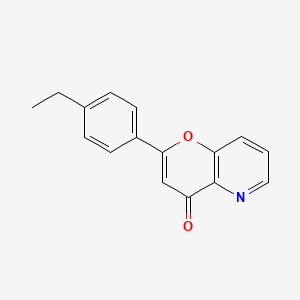
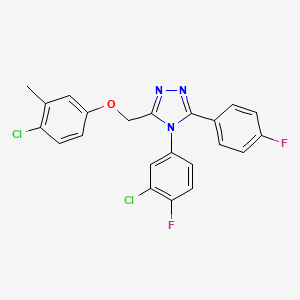
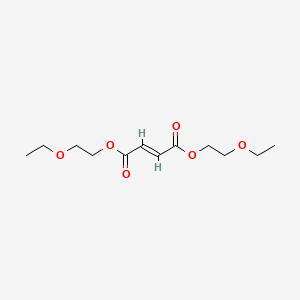
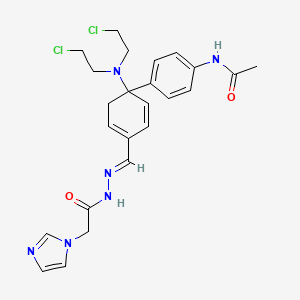


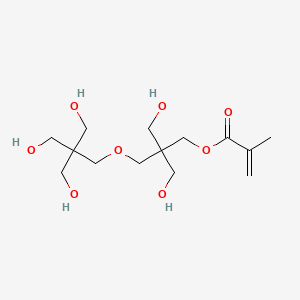

![9,9-Bis[2-(2-methoxyethoxy)ethoxy]-N-methyl-2,5,8-trioxa-9-siladodecan-12-amine](/img/structure/B12702795.png)
